molecular formula C5H5BrN2O B13130539 2-Bromo-1-(1H-pyrazol-1-yl)ethanone

2-Bromo-1-(1H-pyrazol-1-yl)ethanone

Cat. No.: B13130539
M. Wt: 189.01 g/mol
InChI Key: JKUWCGLXCCBQSN-UHFFFAOYSA-N
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Description

2-Bromo-1-(1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1H-pyrazol-1-yl)ethanone typically involves the bromination of 1-(1H-pyrazol-1-yl)ethanone. One common method is to react 1-(1H-pyrazol-1-yl)ethanone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1H-pyrazol-1-yl)ethanone can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 1-(1H-pyrazol-1-yl)ethanone derivative with the amine group replacing the bromine atom.

Scientific Research Applications

2-Bromo-1-(1H-pyrazol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or modulating receptor activity. The bromine atom can participate in electrophilic interactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(1H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both bromine and pyrazole moieties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and development.

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

2-bromo-1-pyrazol-1-ylethanone

InChI

InChI=1S/C5H5BrN2O/c6-4-5(9)8-3-1-2-7-8/h1-3H,4H2

InChI Key

JKUWCGLXCCBQSN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C(=O)CBr

Origin of Product

United States

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